molecular formula C9H8N2O3 B1376139 Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 1190317-75-9

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No.: B1376139
CAS No.: 1190317-75-9
M. Wt: 192.17 g/mol
InChI Key: PPNWTWTYMLDULE-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate (CAS 1190317-75-9) is a high-purity chemical building block supplied for research purposes. This compound features the pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry known for its structural similarity to purine bases, which allows it to interact effectively with biological targets . Researchers value this scaffold for its significant role in drug discovery, particularly in the development of kinase inhibitors . Notable therapeutics containing this core, such as the B-Raf inhibitor vemurafenib, underscore its potential in targeted cancer therapies . The specific molecular framework of this methyl ester derivative makes it a versatile intermediate for synthesizing compounds with a range of investigated biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . Its structure contributes positively to the solubility, polarity, and hydrogen-bonding capacity of the molecules into which it is incorporated, which is critical for optimizing drug-like properties . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage (recommended sealed in dry, 2-8°C), and disposal information.

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-2-5-3-7(12)11-8(5)10-4-6/h2,4H,3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNWTWTYMLDULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC(=O)C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate generally involves:

  • Construction of the fused pyrrolo[2,3-b]pyridine ring system.
  • Introduction of the 2-oxo (keto) functionality.
  • Formation of the methyl ester at the 5-position.

The synthetic routes typically use classical organic transformations such as condensation, cyclization, esterification, and palladium-catalyzed coupling reactions.

Stepwise Preparation Details

Step Description Reagents/Conditions Notes
1. Formation of Pyrrolo[2,3-b]pyridine Core Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine or related precursors, palladium-catalyzed Suzuki or Chan–Lam coupling reactions are employed to introduce substituents or build the fused ring system. Pd catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), phenylboronic acid, K2CO3, dioxane/water, 80°C, N2 atmosphere High efficiency in forming C-C bonds, enabling ring fusion and substitution
2. Introduction of Keto Group (2-oxo) Oxidation or cyclization reactions are used to install the 2-oxo group on the pyrrolo ring. Oxidizing agents or intramolecular cyclization under acidic/basic conditions Ensures the formation of the 2-oxo functionality critical for biological activity
3. Esterification at 5-Carboxylate Position The carboxylic acid group is converted to methyl ester via reaction with methanol or methylating agents. Methanol, acid or base catalysis, or use of trimethylsilanylethiol in organic synthesis Provides the methyl ester functional group, enhancing solubility and reactivity
4. Purification and Isolation Ion exchange resins (e.g., DOWEX 50WX2-400) and solvent extraction are used to purify the product. Methanol washes, ammonia in methanol elution, drying over sodium sulfate Yields high purity compound suitable for pharmaceutical use

Example Synthetic Procedure (Adapted from Patent WO2006063167A1)

  • A suspension of 5-bromo-1H-pyrrolo[2,3-b]pyridine is reacted with phenylboronic acid and potassium carbonate in dioxane/water under nitrogen atmosphere at 80°C with Pd catalyst to form substituted pyrrolopyridine.
  • The reaction mixture is acidified, extracted with ethyl acetate, dried, and concentrated.
  • The residue is treated with methanol and ion exchange resin for purification.
  • Subsequent tosylation and reflux under nitrogen atmosphere refine the product.
  • Final acidification and extraction yield the methyl ester product after drying.

Analytical Data Supporting Preparation

Property Value Method/Source
Molecular Weight 192.17 g/mol Calculated
Boiling Point 427.8 ± 45.0 °C (predicted) ChemicalBook
Density 1.351 ± 0.06 g/cm³ (predicted) ChemicalBook
pKa 12.07 ± 0.20 (predicted) ChemicalBook
Purity ≥95% Commercial suppliers
Storage Conditions Room temperature or 2-8°C Commercial suppliers

These physical and chemical properties confirm the identity and purity of the synthesized compound and guide the optimization of reaction and storage conditions.

Research Findings and Optimization Notes

  • The use of palladium-catalyzed cross-coupling reactions (Suzuki, Chan–Lam) enables efficient construction of the pyrrolopyridine core with high regioselectivity and yield.
  • Esterification using trimethylsilanylethiol or direct methanolysis provides good conversion to the methyl ester, with reaction conditions optimized to avoid hydrolysis or side reactions.
  • Ion exchange resin purification improves product purity significantly, removing ionic impurities and unreacted starting materials.
  • The compound’s keto and ester functionalities contribute to its potential biological activities, making the synthetic route critical for generating analogs for medicinal chemistry studies.
  • Reaction conditions such as temperature, solvent choice, and atmosphere (nitrogen) are crucial for yield and purity, with inert atmosphere preventing oxidation or degradation.

Summary Table of Preparation Methods

Method Aspect Details Advantages Challenges
Ring Construction Pd-catalyzed coupling (Suzuki, Chan–Lam) High selectivity, broad scope Requires expensive catalysts
Keto Group Introduction Oxidation/cyclization Essential for activity Sensitive to reaction conditions
Esterification Methanolysis or reaction with methylating agents Simple, efficient Potential hydrolysis side reactions
Purification Ion exchange resin, solvent extraction High purity product Additional processing steps

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxo derivatives, while substitution reactions could introduce functional groups like halogens or alkyl groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate has been investigated for its potential therapeutic effects. Its structural features suggest it may interact with biological targets relevant to various diseases.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of pyrrolopyridine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrolopyridine framework can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression is a promising area of investigation.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. This could be linked to its ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions.

Applications in Synthesis

  • Building Block for Drug Development : this compound can be used as a building block for synthesizing more complex molecules that may have pharmaceutical applications. Its ability to undergo reactions such as nucleophilic substitution and condensation makes it valuable for creating diverse chemical entities.
Reaction TypeExample Application
Nucleophilic SubstitutionSynthesis of modified pyrrolopyridines
Condensation ReactionsFormation of heterocyclic compounds
Cyclization ReactionsDevelopment of new drug candidates

Material Science

In material science, this compound has potential applications in developing new materials with specific properties.

Research Findings

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into how these modifications can lead to the development of advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolo-pyridine derivatives allows for direct comparisons with Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate. Below is an analysis of key analogs:

Structural and Functional Analogues

Compound Substituents Molecular Formula Key Properties References
This compound (Target) 2-oxo, 5-COOCH₃ C₉H₈N₂O₃ Discontinued commercially; SEM-protected derivatives used in synthesis .
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4-Cl, 5-COOCH₂CH₃ C₁₀H₉ClN₂O₂ Synthesized via TIPS deprotection; intermediates for kinase inhibitors .
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-NH₂, 2-COOCH₃ C₉H₉N₃O₂ Amino group enhances nucleophilicity; potential precursor for antitumor agents .
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4-F, 5-COOCH₃ C₉H₇FN₂O₂ Fluorine improves metabolic stability; CAS 1234615-74-7 .
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-OCH₃, 2-COOCH₂CH₃ (isomeric core) C₁₁H₁₂N₂O₃ Higher yield (85%) via Pd/C hydrogenation; different ring fusion (2,3-c vs. 2,3-b) .

Physicochemical Properties

  • Stability : Fluorine-substituted derivatives (e.g., 4-F) exhibit enhanced metabolic stability due to reduced oxidative degradation .

Biological Activity

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate (CAS Number: 1190317-75-9) is a compound of increasing interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • Purity : ≥97%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations. This suggests its potential application in developing new antimicrobial agents.

Anticancer Properties

The anticancer effects of this compound have been explored in various cancer cell lines.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
A549 (Lung)29.77
Caco-2 (Colon)40.54
MCF-7 (Breast)35.00

In vitro studies demonstrated that the compound induces cell cycle arrest and apoptosis in cancer cells, with IC50 values indicating its potency compared to standard chemotherapeutic agents like doxorubicin.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In a study assessing its impact on inflammatory markers:

Table 3: Anti-inflammatory Activity

Inflammatory MarkerEffect (Reduction %)Reference
TNF-alpha45%
IL-630%

The compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells.
  • Modulation of Cytokine Production : It appears to modulate the immune response by affecting cytokine release.

Case Studies

A notable case study involved the use of this compound in a preclinical model of lung cancer. The treatment led to a significant reduction in tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate?

  • Methodology : The compound is typically synthesized via cyclization and functionalization of pyrrolo[2,3-b]pyridine precursors. Key steps include:

  • Nucleophilic substitution : Reacting halogenated pyridine intermediates with nucleophiles (e.g., methoxy or carboxylate groups) under basic conditions (K₂CO₃, DMF, 80–100°C) .
  • Cyclization : Acid- or base-mediated ring closure to form the pyrrolo[2,3-b]pyridine core, often using reagents like POCl₃ or PPA (polyphosphoric acid) .
  • Esterification : Final carboxylate ester formation via methanol and catalytic H₂SO₄ .
    • Validation : Confirm regiochemistry via ¹H/¹³C NMR and HRMS (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~170 ppm) .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR : ¹H, ¹³C, and DEPT spectra to assign protons and carbons (e.g., distinguishing NH protons at δ 10–12 ppm) .
  • 2D NMR : COSY and HSQC to resolve overlapping signals in the fused pyrrole-pyridine system .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 247.085 for C₁₀H₁₀N₂O₃) .
    • Challenges : Differentiating tautomers (1H vs. 3H forms) via temperature-dependent NMR .

Q. What preliminary biological assays are used to evaluate its activity?

  • Screening :

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with IC₅₀ values compared to doxorubicin .
  • Multidrug resistance (MDR) : Testing in P-gp overexpressing cell lines (e.g., KB-V1) to assess efflux pump evasion .
    • Controls : Include reference compounds (e.g., paclitaxel for MDR studies) and solvent-only blanks .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during functionalization of the pyrrolo[2,3-b]pyridine scaffold?

  • Strategies :

  • Chiral auxiliaries : Use tert-butyl or benzyl groups to direct stereochemistry during cyclization .
  • Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation .
    • Validation : X-ray crystallography to confirm absolute configuration (e.g., R vs. S assignments) .

Q. How do substituents at the 2-oxo and 5-carboxylate positions influence bioactivity?

  • SAR Insights :

  • 2-Oxo group : Critical for hydrogen bonding with biological targets (e.g., kinase ATP pockets). Replacement with thio or amino groups reduces potency .
  • 5-Carboxylate : Ester vs. acid forms affect membrane permeability. Methyl esters show better cellular uptake than free acids .
    • Experimental Design : Synthesize analogs (e.g., ethyl ester, amide) and compare IC₅₀ values in parallel assays .

Q. How to resolve contradictions in reported cytotoxicity data across studies?

  • Analysis :

  • Cell line variability : Test compound in panels (e.g., NCI-60) to account for genetic heterogeneity .
  • Assay conditions : Standardize incubation time (48–72 hr), serum concentration (5–10% FBS), and endpoint detection method (MTT vs. resazurin) .
    • Case Study : Discrepancies in IC₅₀ for MCF-7 cells may arise from differences in P-gp expression levels; validate via Western blot .

Q. What strategies improve metabolic stability of this compound in vivo?

  • Approaches :

  • Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask carboxylate as a pivaloyloxymethyl ester for enhanced oral bioavailability .
    • Testing : Microsomal stability assays (human liver microsomes, NADPH cofactor) and pharmacokinetic profiling in rodents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate
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Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate

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